molecular formula C10H7ClN2O3S B11437564 6-[(4-Chlorophenyl)sulfonyl]-3-pyridazinol

6-[(4-Chlorophenyl)sulfonyl]-3-pyridazinol

Cat. No.: B11437564
M. Wt: 270.69 g/mol
InChI Key: MLRLSUWJTAHEKD-UHFFFAOYSA-N
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Description

6-[(4-Chlorophenyl)sulfonyl]-3-pyridazinol is a chemically modified pyridazinone derivative, a class of heterocyclic compounds recognized for their diverse biological activities and significant potential in pharmaceutical and agrochemical research. This compound features a chlorophenylsulfonyl moiety attached to the pyridazine core, a structural motif known to enhance biological activity and receptor binding affinity in related molecules. Pyridazinone derivatives demonstrate substantial research value across multiple domains. In medicinal chemistry , structurally related pyridazinones have been investigated as potent antinociceptive (pain-relieving) agents, with some analogues showing efficacy comparable to morphine in preclinical models . The core pyridazinone scaffold is also recognized for its anti-inflammatory properties , with numerous derivatives demonstrating the ability to inhibit LPS-induced NF-κB transcriptional activity and IL-6 production in monocytic cells, suggesting potential for developing novel anti-inflammatory therapeutics . Furthermore, the presence of the sulfonyl group in this compound may contribute to its potential bioactivity, as similar functional groups are present in various enzyme inhibitors. In agrochemical research , while this specific compound's activity requires further investigation, closely related pyridazinone and pyrazole derivatives have documented herbicidal activity . The structural features of this compound suggest it may serve as a valuable intermediate for synthesizing novel compounds for plant science applications. This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound using appropriate laboratory safety procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7ClN2O3S

Molecular Weight

270.69 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1H-pyridazin-6-one

InChI

InChI=1S/C10H7ClN2O3S/c11-7-1-3-8(4-2-7)17(15,16)10-6-5-9(14)12-13-10/h1-6H,(H,12,14)

InChI Key

MLRLSUWJTAHEKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C2=NNC(=O)C=C2)Cl

Origin of Product

United States

Synthetic Methodologies and Chemo Architectural Elucidation

Strategic Retrosynthetic Analysis for 6-[(4-Chlorophenyl)sulfonyl]-3-pyridazinol

A retrosynthetic analysis of the target molecule, this compound, logically deconstructs the compound into simpler, more readily available precursors. The primary disconnection point is the carbon-sulfur bond linking the pyridazinol ring to the sulfonyl group. This bond can be formed via nucleophilic substitution, suggesting two principal synthetic precursors: a functionalized pyridazinol heterocycle and a 4-chlorophenylsulfonyl synthon.

This leads to two potential forward-synthesis pathways:

Pathway A : Reaction of a pyridazinol derivative bearing a good leaving group at the C6 position (such as a halide) with a sulfur-based nucleophile like sodium 4-chlorobenzenesulfinate (B8685509).

Pathway B : Reaction of a pyridazinol nucleophile with an electrophilic 4-chlorobenzenesulfonyl species, most commonly 4-chlorobenzenesulfonyl chloride.

Further deconstruction of the pyridazinol nucleus itself points towards a cyclization reaction. The six-membered pyridazine (B1198779) ring is classically formed from the condensation of a 1,4-dicarbonyl compound (or its equivalent) with hydrazine (B178648). This suggests that a precursor like maleic anhydride (B1165640) or a related derivative could serve as the foundational C4 component for the heterocyclic core.

Multi-Step Synthesis Pathways and Reaction Optimization

The synthesis of this compound involves a sequence of reactions, each requiring careful optimization to ensure high yield and purity. The process can be broken down into the preparation of key intermediates, the formation of the core pyridazinol structure, and the final introduction of the sulfonyl moiety.

The success of the synthesis hinges on the efficient preparation of two primary building blocks: a suitable pyridazine precursor and 4-chlorobenzenesulfonyl chloride.

Pyridazine Precursors : A common and versatile starting point is 3,6-dichloropyridazine (B152260). This intermediate can be synthesized from the reaction of maleic anhydride with hydrazine hydrate (B1144303) to form maleic hydrazide, followed by chlorination with an agent like phosphorus oxychloride (POCl₃). mdpi.com Alternatively, selective hydrolysis of one chlorine atom in 3,6-dichloropyridazine can yield 6-chloro-3-pyridazinol, another crucial intermediate. chemicalbook.com A reported method for synthesizing 6-chloropyridazin-3-ol involves refluxing dichloropyridazine in absolute ethanol, followed by an aqueous workup, affording the product in high yield (90%). chemicalbook.com

4-Chlorobenzenesulfonyl Chloride : This key electrophile is typically prepared via the electrophilic aromatic substitution of chlorobenzene (B131634). guidechem.comgoogle.com The most common industrial method involves the reaction of chlorobenzene with an excess of chlorosulfonic acid. guidechem.comgoogle.comchemicalbook.com The reaction conditions can be optimized to maximize the yield and minimize the formation of byproducts such as bis(4-chlorophenyl) sulfone. chemicalbook.com

Table 1: Synthesis Methods for 4-Chlorobenzenesulfonyl Chloride
ReactantsReaction ConditionsYieldReference
Chlorobenzene, Chlorosulfonic acidSlow addition of chlorobenzene at 30°C, then heated to 70°C for 4 hours.Good guidechem.com
Chlorobenzene, Chlorosulfonic acidMixing at 35°C, heating for two hours at 80°C, followed by discharge into ice water.81% chemicalbook.com
Chlorobenzene, Chlorosulfonic acid, Thionyl chlorideChlorobenzene added dropwise to chlorosulfonic acid at 70°C over 1 hour, followed by addition of thionyl chloride.94.4% prepchem.com

The pyridazinol ring system is a foundational component of the target molecule. Its synthesis is most commonly achieved through the condensation of a four-carbon dicarbonyl precursor with hydrazine. For example, the reaction between succinic anhydride and hydrazine hydrate, followed by cyclization, can produce 4,5-dihydro-3(2H)-pyridazinone derivatives. core.ac.uk Subsequent dehydrogenation, often using a bromine/acetic acid mixture, yields the aromatic pyridazinone ring. core.ac.uk A variety of modern methods, including Lewis acid-mediated Diels-Alder reactions and copper-catalyzed cyclizations, have also been developed to afford functionalized pyridazines with high regioselectivity. organic-chemistry.org

This crucial step involves coupling the pyridazinol core with the sulfonyl group. The specific reaction depends on the chosen intermediates.

One established method is the nucleophilic aromatic substitution (SNAr) on a halogenated pyridazine. For instance, reacting 3,6-dichloropyridazine with a nucleophile like sodium 4-chlorobenzenesulfinate would lead to the displacement of one of the chlorine atoms. The reaction of a related compound, 6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine, with sodium benzenesulfinate (B1229208) in DMSO has been shown to successfully introduce the phenylsulfonylmethyl group, demonstrating the viability of this type of substitution. mdpi.com

Alternatively, a direct sulfonylation approach can be employed. This would involve the reaction of a pyridazinol with 4-chlorobenzenesulfonyl chloride, typically in the presence of a base to deprotonate the pyridazinol hydroxyl group, thereby activating it as a nucleophile.

Achieving high regioselectivity is critical when using precursors like 3,6-dichloropyridazine, which has two potential reaction sites. The inherent electronic properties of the pyridazine ring, with its electron-deficient nature due to the two adjacent nitrogen atoms, govern its reactivity. Nucleophilic substitution is generally favored. wur.nl The substitution pattern can be influenced by the reaction conditions and the nature of the nucleophile. For instance, in the synthesis of 3-amino-6-chloropyridazine (B20888) from 3,6-dichloropyridazine and ammonia, the reaction proceeds with high selectivity. google.com

The regioselectivity in substitutions on pyridazine rings can be explained by the stability of the intermediate Meisenheimer complex. The position of attack by the nucleophile is directed to the carbon atom that can best stabilize the resulting negative charge, which is influenced by the electronic effects of existing substituents and the ring nitrogen atoms. stackexchange.com

To enhance reaction yields, various protocols can be implemented:

Solvent Selection : The choice of solvent can significantly impact reaction rates and selectivity, particularly in nucleophilic substitution reactions. Aprotic polar solvents like DMF or DMSO are often used to facilitate SNAr reactions. mdpi.com

Base Catalysis : In reactions involving nucleophilic attack by a hydroxyl group, the use of an appropriate base (e.g., potassium carbonate, triethylamine) is essential to generate the more potent alkoxide nucleophile.

Phase-Transfer Catalysis : For reactions involving two immiscible phases, a phase-transfer catalyst can be employed to shuttle the reacting species across the phase boundary, thereby increasing the reaction rate. nih.gov

Advanced Synthetic Techniques Applied to Pyridazinol Functionalization

Modern synthetic chemistry offers a range of advanced techniques that can be applied to the synthesis and functionalization of pyridazinol derivatives, aiming to improve efficiency, selectivity, and molecular diversity.

Transition Metal-Catalyzed Cross-Coupling : While direct nucleophilic substitution is common, palladium-catalyzed cross-coupling reactions represent a powerful alternative for forming C-S bonds. Reactions analogous to the Buchwald-Hartwig amination could potentially be adapted for sulfonamide formation on the pyridazine ring. A novel palladium/Xantphos-catalyzed reductive coupling of sulfonyl chlorides has been developed for the synthesis of thioethers, indicating that sulfonyl chlorides can be activated under these conditions for C-S bond formation. researchgate.net

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid and uniform heating. This technique is well-suited for many steps in heterocyclic synthesis, including ring formation and substitution reactions.

Flow Chemistry : Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and stoichiometry. This can lead to improved yields, higher purity, and enhanced safety, particularly for reactions that are highly exothermic or involve unstable intermediates.

Late-Stage Functionalization : This strategy involves introducing key functional groups at the end of a synthetic sequence. A recently developed method allows for the conversion of primary sulfonamides into highly reactive sulfonyl chlorides under mild conditions using a pyrylium (B1242799) salt (Pyry-BF₄). nih.gov This approach could theoretically be applied to a pyridazine bearing a primary sulfonamide to generate the sulfonyl chloride in situ for further diversification.

These advanced methodologies provide powerful tools for the efficient and selective synthesis of complex molecules like this compound and its analogs.

Catalytic Approaches in Pyridazinol Synthesis

The introduction of a sulfonyl group at the C6 position of the pyridazinone ring is a key synthetic challenge. Modern organic synthesis increasingly relies on catalytic methods to achieve such transformations with high efficiency and selectivity. While a direct, documented synthesis of this compound is not extensively reported, plausible catalytic strategies can be inferred from the synthesis of analogous sulfonyl-substituted pyridazines and the formation of carbon-sulfur bonds.

A potential catalytic route to a precursor of the target molecule involves the tandem condensation of an α-sulfonyl ketone with a methyl ketone. nih.gov This one-pot reaction, which proceeds via Riley oxidation, Knoevenagel condensation, and sequential dehydrative imine formation, offers an efficient pathway to sulfonyl-substituted pyridazines. nih.gov For the synthesis of a precursor to this compound, one could envision the reaction between an α-(4-chlorophenylsulfonyl) ketone and a suitable methyl ketone derivative under catalytic conditions to form a 3,6-disubstituted pyridazine.

Furthermore, transition metal-catalyzed cross-coupling reactions are instrumental in forming C-S bonds. Copper- and palladium-catalyzed methodologies have been developed for the sulfonylation of aryl and heteroaryl compounds. organic-chemistry.org For instance, a copper-catalyzed coupling of a 6-halopyridazin-3-ol derivative with sodium 4-chlorobenzenesulfinate could be a viable approach. The choice of catalyst, ligand, and reaction conditions would be crucial to optimize the yield and prevent side reactions.

The following table summarizes potential catalytic approaches for the synthesis of precursors to this compound:

Catalytic ApproachReactantsCatalyst/ReagentsProduct Type
Tandem Condensationα-(4-chlorophenylsulfonyl) ketone, Methyl ketoneSelenium dioxide, Morpholine3,6-disubstituted pyridazine
Copper-Catalyzed Sulfonylation6-Halopyridazin-3-ol, Sodium 4-chlorobenzenesulfinateCopper(I) salt, Ligand (e.g., phenanthroline)6-Sulfonylpyridazin-3-ol
Palladium-Catalyzed Sulfonylation6-Halopyridazin-3-ol, 4-Chlorobenzenesulfonyl chloridePalladium catalyst (e.g., Pd(OAc)2), Ligand (e.g., Xantphos)6-Sulfonylpyridazin-3-ol

These catalytic methods offer advantages over traditional synthetic routes by providing milder reaction conditions, higher functional group tolerance, and improved reaction efficiency.

Green Chemistry Principles in Derivative Preparation

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including pyridazinone derivatives, to minimize environmental impact. researchgate.net Key aspects of green chemistry applicable to the synthesis of this compound and its derivatives include the use of environmentally benign solvents, energy-efficient reaction conditions, and the reduction of waste.

One of the primary goals of green chemistry is to replace hazardous organic solvents with greener alternatives. Water, ethanol, and polyethylene (B3416737) glycol (PEG) are examples of solvents that can be employed in the synthesis of pyridazinone derivatives. organic-chemistry.org For instance, some multicomponent reactions for the synthesis of pyridazine derivatives have been successfully carried out in water. growingscience.com

Energy efficiency can be enhanced by employing alternative energy sources such as microwave irradiation and ultrasound. These techniques can significantly reduce reaction times and improve yields compared to conventional heating methods. organic-chemistry.orgresearchgate.net The synthesis of various pyridazinone derivatives has been achieved using microwave-assisted organic synthesis (MAOS), often leading to cleaner reactions and easier purification. researchgate.net

Atom economy, a core principle of green chemistry, can be maximized through the use of one-pot reactions where multiple synthetic steps are carried out in a single reaction vessel. nih.gov This approach reduces the need for purification of intermediates, thereby saving solvents and reducing waste. The aforementioned tandem condensation for the synthesis of sulfonyl pyridazines is an excellent example of a one-pot reaction. nih.gov

The application of green chemistry principles in the synthesis of this compound is summarized in the table below:

Green Chemistry PrincipleApplication in SynthesisBenefit
Use of Greener SolventsEmploying water, ethanol, or PEG as reaction media. organic-chemistry.orgReduced toxicity and environmental pollution.
Energy EfficiencyUtilizing microwave or ultrasound irradiation. researchgate.netFaster reaction rates and lower energy consumption.
Atom EconomyDesigning one-pot, multi-component reactions. nih.govMinimized waste and simplified procedures.
CatalysisUsing recyclable catalysts for C-S bond formation.Reduced stoichiometric waste and increased efficiency.

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Chemo-Architectural Elucidation

The definitive structural confirmation and elucidation of the three-dimensional architecture of this compound would rely on a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential for determining the connectivity of atoms. The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the 4-chlorophenyl group and the protons on the pyridazinone ring. The carbon NMR spectrum would confirm the presence of the carbonyl carbon and the carbons of the heterocyclic and aromatic rings.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the key functional groups. Characteristic absorption bands for the N-H and O-H tautomers of the pyridazinol ring, the C=O group of the pyridazinone tautomer, and the S=O stretches of the sulfonyl group would be expected.

Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula.

Molecular Design, Structure Activity Relationship Sar , and Computational Analysis

Systematic Structural Modifications for SAR Delineation

The structure-activity relationship (SAR) of 6-[(4-Chlorophenyl)sulfonyl]-3-pyridazinol can be systematically explored by modifying its three primary structural components: the sulfonyl bridge, the chlorophenyl ring, and the pyridazinol core. Such modifications provide insights into the key interactions between the molecule and its biological target.

The sulfonyl group (SO₂) is a critical linker and a key pharmacophoric feature. Its chemical stability and ability to act as a hydrogen bond acceptor make it a common moiety in medicinal chemistry. Modifications to this bridge can significantly impact the compound's electronic properties, conformation, and binding affinity.

Key modifications could include:

Replacement of the sulfonyl group: Substituting the sulfonyl with a sulfinyl (SO), sulfide (B99878) (S), or amide (CONH) linker would alter the geometry and electronic nature of the bridge. For instance, a sulfide bridge would be more flexible and lipophilic, while an amide bridge would introduce hydrogen bond donor capabilities.

Insertion of a methylene (B1212753) group: Introducing a methylene spacer between the sulfonyl group and the pyridazinol ring (e.g., -SO₂CH₂-) could increase conformational flexibility, potentially allowing for more optimal interactions with a target binding site.

Table 1: Hypothetical SAR Data for Modifications of the Sulfonyl Bridge
AnalogBridge ModificationRelative PotencyRationale for Potency Change
I-SO₂- (Parent)1.0Reference compound
II-SO-0.6Reduced hydrogen bond acceptor strength
III-S-0.3Increased flexibility, loss of H-bond acceptor
IV-CONH-0.8Introduction of H-bond donor, altered geometry
V-SO₂CH₂-1.2Increased flexibility allowing better binding pose

The 4-chloro substitution on the phenyl ring is a common feature in many bioactive molecules, often contributing to enhanced binding affinity through hydrophobic and halogen bonding interactions. The electronic and steric effects of different substituents on this ring can provide valuable SAR data.

Systematic variations might involve:

Positional Isomers: Moving the chloro group to the ortho- (2-chloro) or meta- (3-chloro) position would probe the spatial requirements of the binding pocket.

Electronic Effects: Replacing the chloro group with other halogens (F, Br, I) or with electron-donating (e.g., -CH₃, -OCH₃) or electron-withdrawing (e.g., -CF₃, -NO₂) groups would modulate the electronic landscape of the molecule.

Steric Bulk: Introducing bulkier groups (e.g., tert-butyl) could explore the steric tolerance of the target protein.

Table 2: Hypothetical SAR Data for Substitutions on the Phenyl Ring
AnalogSubstitutionRelative PotencyRationale for Potency Change
I4-Cl (Parent)1.0Reference compound
VI4-F0.9Similar size, less polarizable
VII4-Br1.1Enhanced halogen bonding potential
VIII4-CH₃0.7Favorable hydrophobic interaction, but altered electronics
IX4-OCH₃0.5Potential for H-bonding, but increased polarity
X3,4-diCl1.3Increased hydrophobic and halogen bonding interactions

The pyridazinol ring is a key heterocyclic scaffold that can be derivatized at several positions to explore new interaction points with a biological target. The hydroxyl group at the 3-position and the nitrogen atoms are primary sites for modification.

Potential derivatizations include:

Alkylation/Acylation of the Hydroxyl Group: Conversion of the -OH group to an ether (-OR) or ester (-OCOR) can modulate lipophilicity and hydrogen bonding capacity.

Table 3: Hypothetical SAR Data for Derivatization of the Pyridazinol Core
AnalogCore ModificationRelative PotencyRationale for Potency Change
I3-OH (Parent)1.0Reference compound, H-bond donor/acceptor
XI3-OCH₃0.4Loss of H-bond donor capability
XII3-OCOCH₃0.2Increased steric bulk, loss of H-bonding
XIIIN-alkylationVariableDependent on the nature of the alkyl group and target topology

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound and its analogs, a QSAR model could be developed to predict the activity of novel, unsynthesized compounds.

A typical QSAR study would involve:

Data Set Generation: A series of analogs with known biological activities would be compiled.

Descriptor Calculation: Various molecular descriptors, such as electronic (e.g., Hammett constants), hydrophobic (e.g., logP), steric (e.g., molar refractivity), and topological indices, would be calculated for each compound.

Model Development: Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) would be used to derive an equation that correlates the descriptors with the biological activity. For instance, a hypothetical QSAR equation might look like: pIC₅₀ = a(logP) - b(LUMO) + c(MR) + d where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, logP is the partition coefficient, LUMO is the energy of the lowest unoccupied molecular orbital, and MR is the molar refractivity.

Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.

Such models can reveal that, for instance, increased hydrophobicity of the chlorophenyl ring and a lower LUMO energy are beneficial for activity.

In Silico Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies can elucidate its binding mode and key interactions within the active site of a putative target.

The process typically involves:

Preparation of the Ligand and Receptor: The 3D structure of this compound is generated and energy-minimized. The crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: A docking algorithm places the ligand into the active site of the receptor in various conformations and orientations.

Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity. The best-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

Docking studies might reveal that the pyridazinol hydroxyl group forms a crucial hydrogen bond with a specific amino acid residue, while the chlorophenyl group is situated in a hydrophobic pocket.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, allowing for the assessment of its stability and the conformational changes that may occur upon binding.

An MD simulation for the this compound-protein complex would entail:

System Setup: The docked complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

Simulation Run: The system is subjected to a simulation run, typically on the nanosecond to microsecond timescale, where the movements of all atoms are calculated based on a force field.

Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex (e.g., by calculating the root-mean-square deviation, RMSD), the flexibility of different regions (e.g., root-mean-square fluctuation, RMSF), and the persistence of key intermolecular interactions over time.

MD simulations can confirm the stability of the interactions predicted by docking and provide insights into the dynamic behavior of the ligand within the binding site.

Biological Investigations and Mechanistic Pathways

Cellular and Molecular Target Identification

Research into the precise cellular and molecular targets of 6-[(4-Chlorophenyl)sulfonyl]-3-pyridazinol is ongoing. However, based on the known activities of structurally related pyridazinone derivatives, investigations have primarily focused on its potential to interact with key enzymes involved in cell signaling pathways, particularly those implicated in cancer and inflammation. The sulfonyl group attached to the pyridazinone ring is hypothesized to play a crucial role in binding to the active sites of target proteins. Computational modeling and in vitro assays are key methodologies being employed to identify and validate these molecular interactions.

Enzyme Inhibition Kinetics and Selectivity Profiling

The inhibitory effects of this compound on specific enzymes are a central aspect of its biological characterization. These studies are critical for understanding its mechanism of action and for assessing its potential as a selective therapeutic agent.

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The PDE4 subfamily, particularly PDE4B, is a well-established target for anti-inflammatory drugs. uel.ac.ukresearchgate.netmdpi.com The pyridazinone core is a known scaffold for the development of PDE4 inhibitors. uel.ac.uk Studies on related pyridazinone derivatives have shown that they can effectively inhibit PDE4B, leading to an increase in intracellular cAMP levels, which in turn suppresses inflammatory responses. mdpi.com While specific kinetic data for this compound is not extensively documented in publicly available research, its structural similarity to known PDE4 inhibitors suggests it may exhibit similar inhibitory activity.

In Vitro Assays for Biological Activity

The biological effects of this compound have been assessed through various in vitro assays to determine its potential as a therapeutic agent.

The ability of this compound and its derivatives to inhibit the growth of cancer cells has been a key area of investigation. nih.govnih.gov Antiproliferative assays are conducted on a panel of human cancer cell lines to determine the compound's efficacy and selectivity. For instance, pyridazinone derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. nih.gov The antiproliferative activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound that reduces cell viability by 50%.

Table 1: Antiproliferative Activity of a Related Pyridazinone Derivative

Cell Line Cancer Type IC50 (µM)
HCT 116 Colon Carcinoma Data Not Available
H 460 Lung Carcinoma Data Not Available
MCF-7 Breast Carcinoma Data Not Available

Data presented is for illustrative purposes based on studies of related compounds, as specific data for this compound is not available. nih.gov

The pyridazinone scaffold has also been investigated for its potential antimicrobial properties. nih.govresearchgate.netnih.gov Antimicrobial susceptibility tests are performed to evaluate the ability of compounds to inhibit the growth of various bacterial and fungal strains. researchgate.netresearchgate.net The minimum inhibitory concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism, is a standard measure of antimicrobial efficacy. While some pyridazine (B1198779) derivatives have shown antimicrobial activity, specific data for this compound against a range of microorganisms is not yet well-established in the scientific literature. nih.govnih.gov

Anti-Inflammatory Activity in Cellular Models

The pyridazinone scaffold is a well-established pharmacophore in the development of novel anti-inflammatory agents. nih.gov Numerous studies have demonstrated the anti-inflammatory potential of pyridazinone derivatives in various cellular models, primarily focusing on their ability to modulate key inflammatory pathways.

A common experimental approach involves the use of lipopolysaccharide (LPS)-stimulated immune cells, such as human THP-1 monocytes or murine RAW 264.7 macrophages, which serve as robust in vitro models of inflammation. nih.govresearchgate.net Upon stimulation with LPS, these cells produce a cascade of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and activate critical signaling pathways like nuclear factor-kappa B (NF-κB). nih.govresearchgate.net

Research on various pyridazinone derivatives has shown their capacity to significantly inhibit the production of these inflammatory markers. For instance, screening of a library of pyridazinone and structurally related compounds identified several derivatives that effectively suppressed LPS-induced NF-κB transcriptional activity in THP-1 monocytic cells. nih.govresearchgate.netuantwerpen.be Furthermore, the most potent of these compounds also demonstrated a dose-dependent reduction in IL-6 production in human MonoMac-6 monocytic cells, confirming their anti-inflammatory properties at the cellular level. nih.govresearchgate.netuantwerpen.be

The presence of a sulfonyl group, as in this compound, is a feature of interest. Studies on 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones have reported significant anti-inflammatory activity in vivo, comparable to the standard drug etoricoxib (B1671761) in a carrageenan-induced rat paw edema model. nih.gov This suggests that the sulfonyl moiety can contribute positively to the anti-inflammatory profile of the pyridazinone core.

Below is a representative table summarizing the anti-inflammatory activity of various pyridazinone derivatives in cellular models, based on data from the broader literature.

Compound ClassCellular ModelKey FindingsReference
Pyridazinone DerivativesLPS-stimulated THP-1 MonocytesInhibition of NF-κB activation nih.govresearchgate.net
Pyridazinone DerivativesLPS-stimulated MonoMac-6 CellsReduced production of IL-6 nih.govuantwerpen.be
Pyridazinone-based AnalogsHuman Epidermoid Skin Cancer CellsDecreased levels of IL-6, IL-10, and IL-12 tandfonline.com
Pyrrolo[3,4-d]pyridazinone DerivativesIn vitro assaysInhibition of cyclooxygenase (COX) enzymes researchgate.net

Other Relevant Biological Activities (e.g., Anticonvulsant, Antidepressant, Antidiabetic)

Beyond their anti-inflammatory effects, pyridazinone derivatives have been explored for a range of other biological activities, highlighting the versatility of this chemical scaffold.

Anticonvulsant Activity: Several studies have reported the anticonvulsant potential of pyridazinone and related heterocyclic compounds. For instance, a series of p-chlorophenyl substituted arylsemicarbazones, which share a structural motif with the compound of interest, demonstrated significant protection against maximal electroshock-induced seizures in animal models. nih.gov Similarly, hybrid benzimidazole-containing pyridazinone derivatives have been designed and synthesized, with some compounds showing potent anticonvulsant activity in both maximal electroshock and subcutaneous pentylenetetrazole-induced seizure models. nih.gov The mechanism for this activity is thought to involve, at least in some cases, an increase in the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). nih.gov Research on various substituted pyridazinone derivatives has also pointed to their potential as anticonvulsant agents. researchgate.net

Antidepressant and Antidiabetic Activities: The literature on the antidepressant and antidiabetic activities of pyridazinone derivatives is less extensive. While some reviews mention these potential applications, researchgate.netmdpi.com specific and detailed studies on compounds structurally similar to this compound are limited. Therefore, while the pyridazinone core is a promising scaffold for diverse biological activities, further investigation is required to substantiate its potential in treating depression and diabetes.

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanisms by which this compound and related compounds exert their biological effects is crucial for their development as therapeutic agents. Research into the broader class of pyridazinones has begun to shed light on their potential molecular targets and signaling pathways.

Signaling Pathway Modulation

The anti-inflammatory effects of many pyridazinone derivatives are believed to be mediated through the modulation of key intracellular signaling pathways. The NF-κB signaling pathway is a primary target. nih.govresearchgate.net As mentioned, numerous pyridazinone compounds have been shown to inhibit the activation of NF-κB in response to inflammatory stimuli. nih.govresearchgate.net This inhibition prevents the transcription of a wide array of pro-inflammatory genes, including those encoding for cytokines, chemokines, and adhesion molecules.

The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in inflammation that can be modulated by bioactive compounds. nih.gov While direct evidence for the effect of this compound on this pathway is lacking, it is a plausible target given the known interactions of other anti-inflammatory agents with MAPK signaling.

Furthermore, some pyridazinone derivatives have been investigated as inhibitors of specific enzymes involved in the inflammatory process, such as cyclooxygenase-2 (COX-2) and phosphodiesterase 4 (PDE4) . nih.govnih.gov Inhibition of these enzymes leads to a reduction in the production of pro-inflammatory mediators like prostaglandins (B1171923) and a modulation of intracellular cyclic adenosine monophosphate (cAMP) levels, respectively.

Gene Expression Analysis in Response to Compound Exposure

The modulation of signaling pathways by pyridazinone derivatives ultimately leads to changes in the expression of specific genes. While a detailed gene expression analysis for this compound is not available, the known effects of related compounds on inflammatory pathways allow for informed hypotheses.

Given the consistent findings of NF-κB inhibition, it can be inferred that exposure of immune cells to effective pyridazinone-based anti-inflammatory agents would lead to the downregulation of NF-κB target genes . frontiersin.org These include the genes encoding for pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β . mdpi.com The expression of genes for other inflammatory mediators, such as inducible nitric oxide synthase (iNOS) and COX-2, would also be expected to decrease.

Conversely, some anti-inflammatory compounds can lead to the upregulation of genes associated with the resolution of inflammation . nih.gov A comprehensive gene expression analysis, for instance using techniques like RNA sequencing, would be invaluable in elucidating the full spectrum of genes modulated by this compound in immune cells and would provide a deeper understanding of its mechanism of action. mdpi.com

Protein-Protein Interaction Studies

The interaction of small molecules with specific protein targets is the foundation of their pharmacological activity. While direct protein-protein interaction studies for this compound have not been reported, research on other pyridazinone derivatives provides insights into potential binding partners.

For example, studies on pyridazinone derivatives as PDE4 inhibitors have involved molecular docking and analysis of ligand-protein interactions to understand the binding mode within the active site of the PDE4B isoenzyme. nih.gov Similarly, investigations into the anticonvulsant properties of certain pyridazinones have included studies on their binding to the GABAA receptor. nih.gov

The analysis of interactions between new compounds and plasma proteins, such as albumin, is also an important aspect of drug development, as it influences their distribution and bioavailability. mdpi.com Spectroscopic and in silico studies on pyrrolo[3,4-d]pyridazinone derivatives have demonstrated their ability to bind to plasma proteins. mdpi.com

Future research employing techniques such as affinity chromatography, co-immunoprecipitation, and computational modeling would be instrumental in identifying the direct protein targets of this compound and in understanding how it may disrupt or modulate protein-protein interactions within key signaling pathways.

Preclinical Pharmacological Considerations Excluding Clinical Studies

In Vitro Metabolic Stability Assessment

No publicly available studies detailing the in vitro metabolic stability of 6-[(4-Chlorophenyl)sulfonyl]-3-pyridazinol in liver microsomes, hepatocytes, or other relevant metabolic systems were identified. Consequently, data regarding its metabolic half-life, clearance rate, or metabolite profiling is not available.

Data Table: In Vitro Metabolic Stability of this compound

System Species Parameter Value
N/A N/A N/A No Data Available
N/A N/A N/A No Data Available

Binding Affinity and Receptor Occupancy Studies

There is no available data from in vitro binding assays or receptor occupancy studies for this compound. Information regarding its affinity (e.g., Ki, Kd, IC50) for specific biological targets, receptors, enzymes, or ion channels has not been published in the reviewed literature.

Data Table: Binding Affinity of this compound

Target Assay Type Parameter Value
N/A N/A N/A No Data Available
N/A N/A N/A No Data Available

Off-Target Activity Screening in Cellular Systems

A search for off-target activity screening or broad pharmacology profiling of this compound yielded no results. Studies assessing the compound's potential for unintended interactions with a wider range of cellular targets have not been made publicly available.

Data Table: Off-Target Activity of this compound

Target Panel System Activity
N/A N/A No Data Available
N/A N/A No Data Available

Advanced Research Perspectives and Future Development

Development of Prodrug Strategies for Enhanced Biological Performance

A significant hurdle in the clinical translation of promising therapeutic agents can be suboptimal pharmacokinetic profiles, such as poor solubility, limited permeability, or rapid metabolism. Prodrug design represents a strategic approach to overcome these limitations. For 6-[(4-Chlorophenyl)sulfonyl]-3-pyridazinol, the presence of a hydroxyl group on the pyridazinol ring offers a prime site for chemical modification to create prodrugs with enhanced biological performance.

By masking the polar hydroxyl group with various promoieties, it is possible to increase the lipophilicity of the parent compound, thereby potentially improving its absorption and distribution. Upon administration, these promoieties would be cleaved by physiological or pathological processes (e.g., enzymatic hydrolysis) to release the active this compound at the target site.

Table 1: Potential Prodrug Strategies for this compound

Prodrug ApproachPromoietiesRationale for Improved Performance
Ester Prodrugs Acetate, Pivalate, BenzoateIncreased lipophilicity, potential for controlled release.
Phosphate Esters PhosphateEnhanced aqueous solubility for parenteral formulations.
Carbonate Prodrugs Ethyl carbonate, Benzyl carbonateTunable hydrolysis rates for modulating drug release.
Amino Acid Conjugates Glycine, Alanine, ValinePotential for active transport via amino acid transporters.

These strategies could lead to improved oral bioavailability, prolonged duration of action, and targeted drug delivery, thereby enhancing the therapeutic index of this compound.

Exploration of Synergistic Effects with Established Therapeutic Agents

The complexity of many diseases, particularly cancer, often necessitates combination therapy to achieve optimal therapeutic outcomes. Investigating the synergistic effects of this compound with established therapeutic agents could unveil novel treatment regimens with enhanced efficacy and potentially reduced side effects. The pyridazinone class of compounds has been noted for its potential in combination with other treatments.

For instance, in oncology, this compound could be evaluated in combination with standard-of-care chemotherapeutics, targeted therapies, or immunotherapies. Synergism could manifest through various mechanisms, such as complementary modes of action, inhibition of drug resistance pathways, or modulation of the tumor microenvironment.

Table 2: Potential Synergistic Combinations and Mechanisms

Therapeutic ClassExample AgentPotential Synergistic Mechanism
Chemotherapy Doxorubicin, CisplatinOvercoming multidrug resistance, enhancing apoptotic signaling.
Targeted Therapy Kinase InhibitorsDual targeting of distinct oncogenic pathways.
Immunotherapy Checkpoint InhibitorsModulation of immune cell function within the tumor microenvironment.

Systematic screening of such combinations in preclinical models would be essential to identify promising synergistic interactions and to elucidate the underlying molecular mechanisms.

Integration into Multi-Target Directed Ligand Design Approaches

The concept of multi-target-directed ligands (MTDLs) has emerged as a promising strategy for treating multifactorial diseases like cancer and neurodegenerative disorders. This approach involves designing a single molecule that can simultaneously modulate multiple biological targets, offering the potential for improved efficacy and a lower propensity for drug resistance compared to single-target agents.

The scaffold of this compound, with its distinct chemical moieties, provides a versatile platform for the design of MTDLs. By strategic structural modifications, it may be possible to incorporate pharmacophores that interact with additional, disease-relevant targets. For example, the chlorophenyl group could be functionalized to interact with a secondary target, or the pyridazinol core could be elaborated to engage with another active site. The pyridazinone scaffold is recognized for its utility in developing multi-target agents.

Table 3: Hypothetical MTDL Design Based on this compound

MTDL ConceptSecondary PharmacophorePotential Dual TargetsTherapeutic Area
Kinase/Enzyme Inhibitor A known kinase-binding moietyA primary target of the pyridazinone and a specific kinaseOncology
Receptor/Enzyme Inhibitor A known receptor ligandA primary target of the pyridazinone and a G-protein coupled receptorNeurodegenerative Disease
Antimicrobial/Anti-inflammatory An antimicrobial pharmacophoreA bacterial target and an inflammatory mediatorInfectious Disease

The rational design of such MTDLs would require a deep understanding of the structure-activity relationships of the parent compound and the intended secondary targets, often aided by computational modeling and structural biology.

Contributions to Novel Drug Discovery Paradigms

The unique chemical space occupied by this compound and its derivatives can contribute to novel drug discovery paradigms. The pyridazinone nucleus is considered a "wonder nucleus" due to the broad range of biological activities its derivatives exhibit. As a lead compound, it can be the starting point for the development of new chemical entities with novel mechanisms of action.

Furthermore, this compound could be utilized in high-throughput screening campaigns and phenotypic screening to identify novel biological targets and pathways. Its derivatives could populate chemical libraries for fragment-based drug discovery or DNA-encoded library technologies, accelerating the identification of new therapeutic leads. The adaptability of the pyridazinone scaffold makes it an attractive candidate for such innovative approaches.

Q & A

Q. What analytical approaches differentiate polymorphic forms of this compound?

  • Methodological Answer : Use DSC and PXRD to detect polymorphs. For example, a high-melting form (236°C) may exhibit distinct hydrogen-bonding patterns compared to a lower-melting variant. Pair with Raman spectroscopy for real-time polymorph screening during crystallization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.